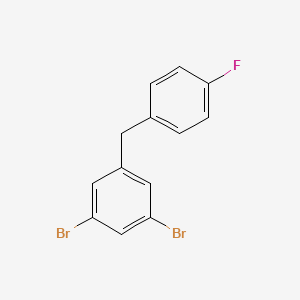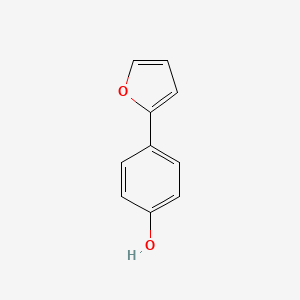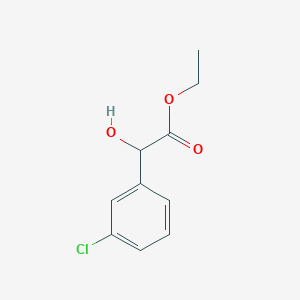
Ethyl (3-chlorophenyl)(hydroxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-chlorophenyl)(hydroxy)acetate, also known as 3-chlorophenylhydroxyacetate (3-CHPA), is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low boiling point. 3-CHPA is a versatile molecule that has been used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-CHPA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 3-chloro-2-methylphenol and 3-chloro-2-hydroxybenzoic acid. It has also been used in the study of biochemical and physiological effects, such as its ability to inhibit the growth of certain bacteria and its potential as an insecticide. Additionally, 3-CHPA has been used in the development of new laboratory techniques, such as the synthesis of polymers from 3-CHPA and other compounds.
Wirkmechanismus
The mechanism of action of 3-CHPA is not well understood. It is believed that the compound binds to certain enzymes and proteins in the body, leading to changes in their structure and activity. This binding is thought to be mediated by the presence of the chlorophenyl group in the molecule, which is known to interact with proteins and enzymes. Additionally, 3-CHPA may also interact with other molecules in the body, such as DNA and lipids, leading to changes in their structure and activity.
Biochemical and Physiological Effects
3-CHPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, it has been shown to have insecticidal activity, as it has been shown to be toxic to certain insects, such as cockroaches and mosquitoes. Additionally, 3-CHPA has been shown to have antioxidant activity, as it has been shown to scavenge free radicals and reduce oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-CHPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 3-CHPA is its low boiling point, which makes it easy to handle and store. Additionally, 3-CHPA is soluble in water, making it easy to dissolve in aqueous solutions. However, 3-CHPA is also highly volatile and can easily evaporate, making it difficult to use in certain experiments. Additionally, 3-CHPA can be toxic if ingested, so it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 3-CHPA research. One potential direction is to further investigate its mechanism of action and to develop more effective methods for synthesizing the compound. Additionally, further research could be done to explore the potential applications of 3-CHPA, such as its use as an insecticide or its potential as an antioxidant. Finally, further research could be done to investigate the biochemical and physiological effects of 3-CHPA, such as its ability to inhibit the growth of certain bacteria.
Synthesemethoden
3-CHPA can be synthesized by the reaction of ethyl bromoacetate and Ethyl (3-chlorophenyl)(hydroxy)acetateol in the presence of a base such as sodium hydroxide. The reaction of these two compounds yields a mixture of ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)acetate and ethyl (Ethyl (3-chlorophenyl)(hydroxy)acetateyl)(hydroxy)acetate, with the latter being the desired product. This reaction is typically carried out at temperatures between 80-90°C and can be completed in as little as 2-3 hours.
Eigenschaften
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRWJRDEXVLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

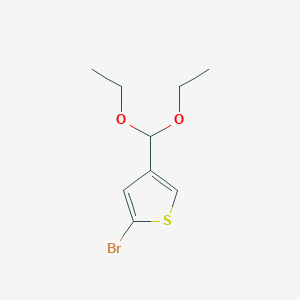

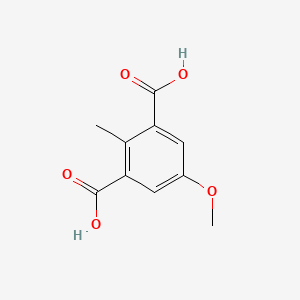
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

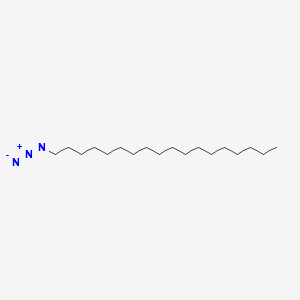

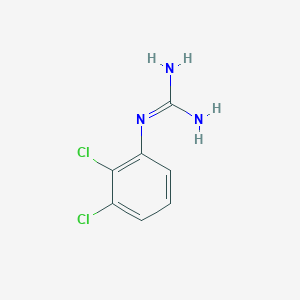
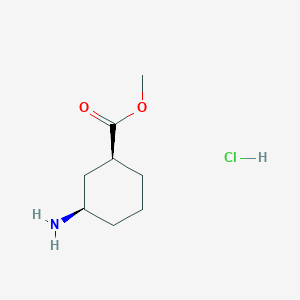
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)
